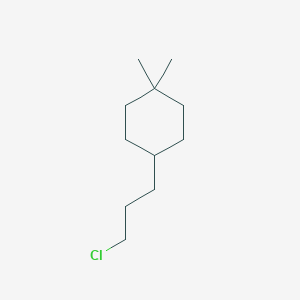
4-(3-Chloropropyl)-1,1-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-chloropropyl group and two methyl groups at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane typically involves the alkylation of 1,1-dimethylcyclohexane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can convert the chloropropyl group to a propyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(3-Hydroxypropyl)-1,1-dimethylcyclohexane
Oxidation: 4-(3-Oxopropyl)-1,1-dimethylcyclohexane
Reduction: 4-Propyl-1,1-dimethylcyclohexane
科学研究应用
4-(3-Chloropropyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of cell membrane interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
4-(3-Chloropropyl)-1,1-dimethylcyclopentane: Similar structure but with a cyclopentane ring.
4-(3-Chloropropyl)-1,1-dimethylbenzene: Similar structure but with a benzene ring.
4-(3-Chloropropyl)-1,1-dimethylcycloheptane: Similar structure but with a cycloheptane ring.
Uniqueness: 4-(3-Chloropropyl)-1,1-dimethylcyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclohexane ring provides a stable, non-aromatic structure that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |
InChI 键 |
KGGDANVDUHEHPN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)CCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















